2-Methyl-3-(1,3,4-oxadiazol-2-yl)-6-(trifluoromethyl)pyridine
Overview
Description
2-Methyl-3-(1,3,4-oxadiazol-2-yl)-6-(trifluoromethyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methyl group, an oxadiazole ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(1,3,4-oxadiazol-2-yl)-6-(trifluoromethyl)pyridine typically involves the formation of the oxadiazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative to form the oxadiazole ring. This intermediate is then subjected to further reactions to introduce the trifluoromethyl and methyl groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product efficiently. The exact methods can vary depending on the scale and specific requirements of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(1,3,4-oxadiazol-2-yl)-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-Methyl-3-(1,3,4-oxadiazol-2-yl)-6-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: It may be explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which 2-Methyl-3-(1,3,4-oxadiazol-2-yl)-6-(trifluoromethyl)pyridine exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, or other biomolecules, leading to changes in biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to 2-Methyl-3-(1,3,4-oxadiazol-2-yl)-6-(trifluoromethyl)pyridine include other pyridine derivatives with different substituents, such as:
- 2-Methyl-3-(1,3,4-oxadiazol-2-yl)-5-(trifluoromethyl)pyridine
- 2-Methyl-3-(1,3,4-oxadiazol-2-yl)-4-(trifluoromethyl)pyridine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, can enhance the compound’s stability and influence its interactions with biological targets.
Properties
IUPAC Name |
2-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]-1,3,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3O/c1-5-6(8-15-13-4-16-8)2-3-7(14-5)9(10,11)12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAQPGABMCTUKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)C2=NN=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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